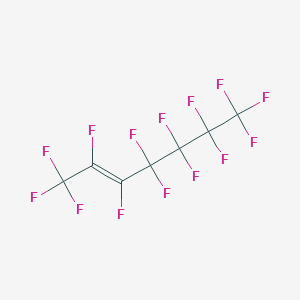
Choline methionine tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Choline methionine tartrate is a compound that combines choline, methionine, and tartaric acid. Choline is an essential nutrient that plays a crucial role in various physiological processes, including liver function, muscle movement, and brain development. Methionine is an essential amino acid that is important for many bodily functions, including protein synthesis and metabolism. Tartaric acid is a naturally occurring organic acid that is often used in food and pharmaceutical industries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of choline methionine tartrate typically involves the reaction of choline chloride with methionine and tartaric acid. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions: Choline methionine tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl group in choline and the amino group in methionine.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group in choline can lead to the formation of betaine, while reduction of the amino group in methionine can produce various methylated derivatives.
科学研究应用
Choline methionine tartrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in cellular metabolism and its potential therapeutic effects. In medicine, this compound is investigated for its potential benefits in treating liver diseases, neurological disorders, and metabolic conditions. In the industry, it is used as a dietary supplement and as an additive in animal feed to improve growth and health.
作用机制
The mechanism of action of choline methionine tartrate involves its role as a precursor for the synthesis of important biomolecules. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve function. Methionine is involved in the synthesis of proteins and other important molecules, such as S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The combination of choline and methionine in this compound enhances its overall biological activity and effectiveness.
相似化合物的比较
Choline methionine tartrate can be compared with other similar compounds, such as choline bitartrate and methionine supplements. While choline bitartrate provides choline, it lacks the additional benefits of methionine. Methionine supplements, on the other hand, provide methionine but do not offer the benefits of choline. This compound combines the advantages of both choline and methionine, making it a unique and valuable compound for various applications.
List of Similar Compounds:- Choline bitartrate
- Choline chloride
- Methionine supplements
- Betaine
- S-adenosylmethionine
属性
CAS 编号 |
1334-17-4 |
|---|---|
分子式 |
C24H50N4O10S2 |
分子量 |
618.8 g/mol |
IUPAC 名称 |
2-[(2S)-2-amino-4-methylsulfanylbutanoyl]oxyethyl-trimethylazanium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C10H23N2O2S.C4H6O6/c2*1-12(2,3)6-7-14-10(13)9(11)5-8-15-4;5-1(3(7)8)2(6)4(9)10/h2*9H,5-8,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q2*+1;/p-2/t2*9-;1-,2-/m001/s1 |
InChI 键 |
XUHFKERTZBJPNU-OEEQJOOYSA-L |
手性 SMILES |
C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.C[N+](C)(C)CCOC(=O)[C@H](CCSC)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
规范 SMILES |
C[N+](C)(C)CCOC(=O)C(CCSC)N.C[N+](C)(C)CCOC(=O)C(CCSC)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
同义词 |
Choline methionine tartrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

